molecular formula C18H15ClFN3O2S B2434388 N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396626-88-2

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2434388
CAS No.: 1396626-88-2
M. Wt: 391.85
InChI Key: ZSQSALCPAHLKIY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a fluorobenzo-thiazolyl group, and an azetidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the azetidine ring: The benzo[d]thiazole intermediate is then reacted with an appropriate azetidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the chloro-methoxyphenyl group: This step involves the coupling of the azetidine-benzo[d]thiazole intermediate with a chloro-methoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of a chloro-methoxyphenyl group, a fluorobenzo-thiazolyl group, and an azetidine carboxamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S/c1-25-15-5-3-12(7-13(15)19)21-17(24)10-8-23(9-10)18-22-14-4-2-11(20)6-16(14)26-18/h2-7,10H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQSALCPAHLKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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